6-Ethyl-6-azaspiro[3.4]octan-2-amine
Description
6-Ethyl-6-azaspiro[3.4]octan-2-amine is a bicyclic amine characterized by a spirocyclic framework fusing a six-membered azacyclohexane ring (containing a nitrogen atom at position 6) and a four-membered carbocyclic ring.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
6-ethyl-6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C9H18N2/c1-2-11-4-3-9(7-11)5-8(10)6-9/h8H,2-7,10H2,1H3 |
InChI Key |
WGGBSLKUOJSWOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6-azaspiro[3.4]octan-2-amine can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-6-azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic amines.
Scientific Research Applications
6-Ethyl-6-azaspiro[3.4]octan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 6-Ethyl-6-azaspiro[3.4]octan-2-amine and two related spirocyclic amines:
Key Observations:
Core Heteroatom Influence: The 6-ethyl-6-azaspiro compound contains a nitrogen atom in its spiro ring, enhancing hydrogen-bond donor capacity compared to the oxygen-containing analogs. This may improve binding affinity to biological targets like neurotransmitter receptors .
Substituent Effects :
- The benzyl group in ’s compound increases lipophilicity (logP ~3.5 estimated) compared to the ethyl group in the target compound (logP ~1.8 estimated), which could enhance blood-brain barrier penetration but reduce solubility .
- The ethanamine side chain in ’s compound introduces a flexible primary amine, contrasting with the rigid amine position in the target compound.
Synthetic Utility :
Research Findings and Limitations
- Pharmacological Data Gaps: No direct studies on this compound’s biological activity are available in the provided evidence.
- Structural-Activity Relationships (SAR) :
- The ethyl group may balance lipophilicity and solubility better than the benzyl group in ’s compound, making it a candidate for oral bioavailability optimization.
- The absence of oxygen in the target compound’s spiro ring could reduce susceptibility to oxidative metabolism compared to ’s 5-oxaspiro derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
